4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one
Description
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-amino-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8ClNO/c10-5-3-7-6(8(11)4-5)1-2-9(7)12/h3-4H,1-2,11H2 |
InChI Key |
BSIGVYWUHZIPCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the chlorination of 2,3-dihydro-1H-inden-1-one followed by amination. One common method includes:
Chlorination: Reacting 2,3-dihydro-1H-inden-1-one with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom at the 6-position.
Amination: Treating the chlorinated product with ammonia or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Chemical Reactions Analysis
Oxidation Reactions
The amino group and indanone core undergo oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Amino Group Oxidation | KMnO₄, H₂SO₄, 60°C | Quinone derivative | 65–70% | |
| Ring Oxidation | CrO₃, glacial acetic acid, reflux | 4-Amino-6-chloro-indene-dione | 55% |
-
Mechanism : Oxidation of the amino group typically proceeds via formation of a nitroso intermediate, culminating in a quinone structure. Ring oxidation targets the α,β-unsaturated ketone system, forming a dione.
Reduction Reactions
Reduction targets both the ketone and chloro substituents:
| Reaction Type | Reagents/Conditions | Product Formed | Selectivity | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, ethanol, 25°C | 4-Amino-6-chloro-indanol | >80% | |
| Chloro Reduction | H₂, Pd/C, ethanol, 50 psi | 4-Amino-indan-1-one | 60% |
-
Key Finding : Selective reduction of the ketone to an alcohol is achieved with NaBH₄, while hydrogenolysis removes the chloro group entirely .
Substitution Reactions
The chloro group participates in nucleophilic substitution:
-
Steric Effects : Substitution at the 6-position is slower compared to para-chloro analogs due to steric hindrance from the 4-amino group .
Amino Group Transformations
The amino group undergoes typical amine reactions:
| Reaction Type | Reagents/Conditions | Product Formed | Purity | Reference |
|---|---|---|---|---|
| Acylation | AcCl, pyridine, 0°C | 4-Acetamido-6-chloro-indan-1-one | 95% | |
| Diazotization | NaNO₂, HCl, 0°C | Diazonium salt intermediate | N/A |
-
Applications : Diazonium intermediates enable coupling reactions to form azo derivatives or aryl halides .
Cycloaddition and Conjugate Addition
The α,β-unsaturated ketone participates in cycloadditions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Diels-Alder | Cyclopentadiene, toluene, 100°C | Bicyclic adduct | 40% | |
| Michael Addition | Ethyl acrylate, DBU, THF | 4-Amino-6-chloro-indan-1-ol ester | 75% |
Comparative Reactivity Table
Scientific Research Applications
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity and potential as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Enzyme Inhibition
- 2-(3,5-Dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one (DDI): A Topoisomerase IIα inhibitor with a benzylidene substituent. The bromo and hydroxy groups enable interactions with the enzyme’s active site, a mechanism distinct from amino-substituted analogs .
- (E)-6-Methoxy-2-(4-(quinolin-4-yl-triazol-4-yl)benzylidene)-2,3-dihydro-1H-inden-1-one: Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 109 µM), attributed to the methoxy group and triazole-quinoline hybrid structure .
Anti-inflammatory and Antidepressant Potential
- (E)-6-Hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one : Demonstrates anti-inflammatory effects in macrophages, likely due to the hydroxy-methoxybenzylidene moiety .
- 2-(3,4-Dihydroxybenzylidene)-4-methoxy-2,3-dihydro-1H-inden-1-one: Acts as a dual A1/A2A adenosine receptor antagonist, showing antidepressant activity comparable to imipramine in metabolomic profiles .
Data Tables
Table 1: Key Structural Analogs and Their Properties
Biological Activity
4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H8ClN |
| Molecular Weight | 181.62 g/mol |
| IUPAC Name | 4-amino-6-chloro-2,3-dihydroinden-1-one |
| InChI Key | IRHQNSQVEDPHBD-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it demonstrated:
- Minimum Inhibitory Concentration (MIC): Effective against Gram-positive bacteria with MIC values ranging from 15.625 µM to 62.5 µM for Staphylococcus aureus and Enterococcus faecalis .
- Mechanism of Action: The compound appears to inhibit protein synthesis and disrupt nucleic acid synthesis pathways, leading to bactericidal effects .
Antiviral Potential
The compound has also been investigated for its antiviral properties. A study highlighted its effectiveness against certain viral strains, suggesting a mechanism involving interference with viral replication processes. Specific antiviral assays showed promising results, warranting further exploration into its potential as an antiviral agent .
Anticancer Activity
This compound has shown potential in cancer research:
- Cell Line Studies: It was tested on various cancer cell lines, exhibiting cytotoxic effects with IC50 values indicating significant cell growth inhibition .
- Mechanism: The compound may induce apoptosis through the activation of caspase pathways and modulation of gene expression related to cell cycle regulation .
Case Studies
- Antimicrobial Efficacy:
- Anticancer Research:
The biological activity of this compound is attributed to several mechanisms:
Enzyme Interaction:
The compound may act by binding to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
Receptor Modulation:
It has been suggested that the compound can modulate receptor activities that play critical roles in cellular signaling processes.
Gene Expression Alteration:
Research indicates that it may affect the expression levels of genes associated with cell growth and apoptosis, contributing to its anticancer effects.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 4-Amino-6-chloro-2,3-dihydro-1H-inden-1-one, and what reaction parameters critically influence yield?
- Methodological Answer : The compound is typically synthesized via Claisen condensation or Friedel-Crafts acylation, followed by halogenation and amination steps. Key parameters include:
- Temperature control (e.g., maintaining 0–5°C during nitration to avoid by-products) .
- Catalyst selection (e.g., Lewis acids like AlCl₃ for acylation).
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) isolates the product with >90% purity .
- Example: A derivative, 6-chloro-2,3-dihydro-1H-inden-1-one, was synthesized using 2-methylallyl ester intermediates under controlled anhydrous conditions .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral signatures confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons appear as doublets at δ 7.2–7.5 ppm (C-5 and C-7 positions). The ketone carbonyl (C-1) resonates at δ 205–210 ppm in ¹³C NMR .
- FT-IR : Strong absorption at ~1680 cm⁻¹ confirms the carbonyl group.
- Mass Spectrometry : Molecular ion peak at m/z 197.6 (M⁺) aligns with the molecular formula C₉H₇ClNO .
Q. What biological targets or pathways are associated with this compound, based on structural analogs?
- Methodological Answer : Structural analogs (e.g., indenone derivatives) show activity against JAK2 kinases (critical in hematologic malignancies) and microtubule polymerization (anticancer targets). The chloro and amino substituents enhance binding to hydrophobic kinase pockets . For example, 2,3-dihydro-1H-inden-1-one derivatives inhibit JAK2 with IC₅₀ values <100 nM in enzymatic assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay conditions : Varying pH or temperature alters compound protonation and target affinity. Standardize protocols (e.g., pH 7.4, 37°C) .
- Structural analogs : Compare activity of 4-Amino-6-chloro derivatives with 5,6-difluoro variants (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one shows reduced antimicrobial activity due to electron-withdrawing effects) .
- Data normalization : Use internal controls (e.g., reference inhibitors like ruxolitinib for JAK2 studies) .
Q. What computational methods predict the reactivity of this compound, and how do HOMO/LUMO values inform its chemical behavior?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G(d,p)) reveal:
- HOMO-LUMO gap : A narrow gap (~4.2 eV) suggests high reactivity, favoring electrophilic attacks at the amino group .
- Electrostatic potential maps : Negative potential regions (ketone oxygen) guide nucleophilic interactions.
- MD simulations assess binding stability to JAK2’s ATP-binding pocket (RMSD <2 Å over 100 ns) .
Q. What strategies improve enantiomeric purity during synthesis, particularly for stereochemically complex derivatives?
- Methodological Answer :
- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation of ketoxime intermediates (e.g., achieving >90% ee in indenone oxime reductions) .
- Chromatographic resolution : Chiral HPLC with amylose-based columns separates enantiomers (e.g., (S)-2,3-dihydro-1H-inden-1-amine derivatives ).
Q. How can reaction conditions be optimized to minimize by-products during halogenation steps?
- Methodological Answer :
- Regioselective chlorination : Use N-chlorosuccinimide (NCS) in acetic acid at 40°C to target the C-6 position (yield: 85%) .
- By-product mitigation : Add radical scavengers (e.g., BHT) to suppress polychlorinated by-products .
- In situ monitoring : UV-Vis spectroscopy tracks reaction progress (λmax shift from 280 nm to 320 nm upon chlorination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
